molecular formula C8H18ClNO2 B2942114 (R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride CAS No. 1422051-73-7

(R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride

Cat. No. B2942114
M. Wt: 195.69
InChI Key: VWWAVWOVOOLSTC-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-Ethyl 3-amino-4,4-dimethylpentanoate” is a chemical compound used in organic chemistry . It belongs to the class of organic compounds known as amines .


Molecular Structure Analysis

The molecular formula of “®-Ethyl 3-amino-4,4-dimethylpentanoate” is C9H19NO2 . The molecular weight is 173.25 .


Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of “®-Ethyl 3-amino-4,4-dimethylpentanoate” are not specified in the sources I found .

Scientific Research Applications

Synthesis and Anticancer Activity

A series of compounds synthesized based on the modification of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate showed significant anticancer activity. These compounds, including derivatives of (R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride, were tested for their inhibitory actions on colon cancer cells (HCT-116). The compounds demonstrated selective cytotoxicity towards cancer cells without affecting normal, non-cancerous cells (HEK-293), indicating their potential for cancer therapy. The mechanism of action was suggested to involve the HSP90 and TRAP1 signaling pathways, with certain compounds showing high selectivity and efficacy, pointing to their promising therapeutic applications (Rayes et al., 2020).

Spectroscopic and Diffractometric Analysis

The polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethyl-ethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a compound structurally related to (R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride, were characterized using spectroscopic and diffractometric techniques. This research highlights the importance of detailed analytical characterization in the development of pharmaceutical compounds, providing insights into the structural and physical properties of drug substances and their polymorphs, which is crucial for the development and manufacturing of stable and effective pharmaceutical formulations (Vogt et al., 2013).

Novel Metal Complexes as Potential CDK8 Kinase Inhibitors

Research on the synthesis of metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, related to (R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride, revealed their potential as CDK8 kinase inhibitors. These complexes showed significant anti-tumor activities, particularly against human colorectal carcinoma cells (HCT-116), without affecting normal cells. This study opens new avenues for the development of targeted cancer therapies, emphasizing the role of metal complexes in the inhibition of specific kinases involved in cancer progression (Aboelmagd et al., 2021).

Chiral Solvating Agents for Cyanohydrins and Carboxylic Acids

The study on chiral solvating agents demonstrates the utility of (R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride and its derivatives in NMR enantiodiscrimination of cyanohydrins. This research provides valuable methodologies for the determination of enantiomeric excess and absolute configuration of carboxylic acids and cyanohydrins, which is pivotal in the synthesis of enantiomerically pure compounds and the study of their biological activities (Moon et al., 2010).

Safety And Hazards

Handling of “®-Ethyl 3-amino-4,4-dimethylpentanoate” requires precautions. It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source. Contact with air and water should be avoided due to the risk of violent reaction and possible flash fire. The container should be kept tightly closed and handled under inert gas .

properties

IUPAC Name

methyl (3R)-3-amino-4,4-dimethylpentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-8(2,3)6(9)5-7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWAVWOVOOLSTC-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride

CAS RN

1422051-73-7
Record name methyl (3R)-3-amino-4,4-dimethylpentanoate hydrochloride
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